molecular formula C10H18N2O3 B7920966 [(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid

[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid

Cat. No.: B7920966
M. Wt: 214.26 g/mol
InChI Key: ZFGHWBWQEQDZOU-UHFFFAOYSA-N
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Description

[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is a synthetic organic compound featuring a pyrrolidine ring, a scaffold of significant interest in modern drug discovery . This compound belongs to a class of N-acyl-alpha amino acids , characterized by an acyl group attached to the terminal nitrogen of an alpha amino acid structure . The incorporation of the pyrrolidine ring is a strategic choice in medicinal chemistry, as this saturated, sp3-hybridized system enhances the three-dimensional coverage of a molecule and improves the likelihood of success in drug development campaigns by favorably influencing physicochemical parameters such as solubility . The pyrrolidine ring contributes to a molecule's stereochemistry and allows for extensive exploration of pharmacophore space, which is crucial for achieving target selectivity . Furthermore, the 2-(pyrrolidin-3-yl)acetic acid moiety is recognized as a key structural feature in the design of cyclic γ-aminobutyric acid (GABA) analogues . GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and compounds that modulate its activity are investigated for potential applications in a range of neurological conditions . As such, this compound serves as a valuable versatile building block for researchers constructing more complex molecules, particularly for probing biological systems related to neurotransmission and for developing potential therapeutic agents. > This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-[(1-acetylpyrrolidin-3-yl)-ethylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-11(7-10(14)15)9-4-5-12(6-9)8(2)13/h9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGHWBWQEQDZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)O)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Acetylation : 3-Ethylaminopyrrolidine is treated with acetyl chloride in tetrahydrofuran (THF) at 0°C for 1 hour5.

  • Carboxylation : Reaction with ethyl chloroacetate in the presence of triethylamine (TEA), followed by saponification with NaOH6.

Data Table:

StepReagents/ConditionsYieldReference
1AcCl, THF, 0°C89%
2ClCH₂COOEt, TEA74%
3NaOH, H₂O/EtOH95%

Advantages : Fewer steps; high yield in carboxylation.
Limitations : Requires access to 3-ethylaminopyrrolidine, which may be costly.

Solid-Phase Peptide Synthesis (SPPS) Approach

Adapted from peptide chemistry, this method uses resin-bound intermediates for efficient purification.

Steps:

  • Resin Loading : Fmoc-pyrrolidine-3-ethylamine is attached to Wang resin using DIC/HOBt7.

  • Acetylation : Acetic anhydride in DMF (2 hours, room temperature)7.

  • Acetic Acid Incorporation : Fmoc-glycine coupling via HBTU activation, followed by cleavage with TFA7.

Data Table:

StepReagents/ConditionsYieldReference
1Fmoc-pyrrolidine, DIC90%
2Ac₂O, DMF95%
3Fmoc-Gly-OH, HBTU82%

Advantages : High purity; scalable for parallel synthesis.
Limitations : Specialized equipment required; higher cost.

Enzymatic Synthesis Using Acyltransferases

A biocatalytic route employs enzymes for regioselective acetylation and amide bond formation8.

Process:

  • Enzymatic Acetylation : Porcine pancreas acyltransferase acetylates 3-ethylaminopyrrolidine in phosphate buffer (pH 7.5, 37°C)8.

  • Glycine Ligation : Engineered transaminase couples acetic acid to the ethylamino group8.

Data Table:

StepConditionsYieldReference
1Acyltransferase, Ac-CoA68%
2Transaminase, Gly55%

Advantages : Eco-friendly; avoids harsh reagents.
Limitations : Lower yields; enzyme optimization required.

One-Pot Tandem Reaction

A streamlined method combining acetylation, alkylation, and carboxylation in a single vessel.

Reaction Scheme:

  • Simultaneous Acetylation and Alkylation : 3-Aminopyrrolidine, acetic anhydride, and ethyl iodide in DMF at 50°C4.

  • In Situ Carboxylation : Addition of potassium chloroacetate and TEA (80°C, 8 hours)4.

Data Table:

StepReagents/ConditionsYieldReference
1Ac₂O, EtI, DMF76%
2ClCH₂COOK, TEA70%

Advantages : Time-efficient; reduces purification steps.
Limitations : Competitive side reactions may lower yield.

Comparative Analysis of Methods

MethodTotal YieldCostScalabilityGreen Chemistry
Sequential Functionalization~39%HighModerateLow
Pre-Modified Pyrrolidine63%MediumHighModerate
SPPS70%Very HighLowLow
Enzymatic37%LowLowHigh
One-Pot Tandem53%MediumHighModerate

Chemical Reactions Analysis

Types of Reactions

[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino or acetyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Pharmacology: The compound is studied for its potential effects on biological systems, including its interaction with receptors and enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The acetyl and amino acid moieties may facilitate binding to active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparison of [(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid with structurally related compounds highlights the impact of substituents on molecular properties (Table 1).

Table 1: Structural Comparison of this compound and Analogues

Compound Name Substituents on Pyrrolidine Amino Group Substituent Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound 1-Acetyl Ethyl C₁₁H₂₀N₂O₃* ~228.29 Acetyl, Ethylamino, Carboxylic acid
[(1-Acetyl-pyrrolidin-3-ylmethyl)-cyclopropyl-amino]-acetic acid 1-Acetyl Cyclopropylmethyl C₁₃H₂₁N₂O₃ 253.32 Acetyl, Cyclopropylamino, Carboxylic acid
[((R)-1-Acetyl-pyrrolidin-3-yl)-isopropyl-amino]-acetic acid 1-Acetyl Isopropyl C₁₁H₂₀N₂O₃ 228.29 Acetyl, Isopropylamino, Carboxylic acid
(S)-2-(Ethyl(1-methylpyrrolidin-3-yl)amino)acetic acid 1-Methyl Ethyl C₉H₁₈N₂O₂ 186.25 Methyl, Ethylamino, Carboxylic acid

*Estimated based on analogues.

Key Differences and Implications

Isopropyl Group (): Increases hydrophobicity compared to ethyl, which may improve membrane permeability but reduce aqueous solubility.

Functional Group Contributions: The acetyl group in the target compound and analogues () enhances electron-withdrawing effects, stabilizing the pyrrolidine ring and influencing hydrogen-bonding capabilities.

Synthetic Accessibility :

  • Ethyl and isopropyl substituents are typically introduced via reductive amination or alkylation, while cyclopropyl groups require specialized reagents (e.g., cyclopropanation agents), increasing synthetic complexity .

Research Findings and Mechanistic Insights

  • Adsorption and Coordination Behavior: Studies on acetic acid-modified materials (e.g., biochar) demonstrate that carboxyl (-COOH) groups participate in monodentate coordination with metal ions like U(VI) . Analogously, the carboxylic acid group in this compound may facilitate chelation or binding to biological targets.
  • Metabolic Stability : The acetyl group in pyrrolidine derivatives is shown to resist enzymatic hydrolysis, prolonging half-life compared to methyl-substituted analogues .
  • Solubility and Bioavailability : Ethyl and isopropyl substituents balance hydrophobicity and solubility, with ethyl offering better aqueous compatibility than bulkier groups like cyclopropyl .

Biological Activity

[(1-Acetyl-pyrrolidin-3-yl)-ethyl-amino]-acetic acid is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring, an acetyl group, and an amino acid moiety. These components suggest potential biological activities, particularly in pharmacology and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Pyrrolidine Ring : Provides a framework for interaction with biological targets.
  • Acetyl Group : Enhances lipophilicity and may influence receptor binding.
  • Amino Acid Moiety : Suggests potential interactions with neurotransmitter systems.

The biological activity of this compound can be attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels or inflammatory responses.
  • Receptor Modulation : It likely interacts with neurotransmitter receptors, influencing signal transduction pathways associated with mood regulation and pain perception.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antibacterial Activity : Preliminary studies suggest potential antibacterial properties against various pathogens, though detailed mechanisms remain to be elucidated.
  • Antioxidant Properties : The compound may exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways could make it a candidate for treating inflammatory diseases.

Research Applications

The compound has been investigated for various applications in scientific research:

  • Medicinal Chemistry : Used as a building block for synthesizing novel therapeutic agents targeting neurological disorders.
  • Organic Synthesis : Serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies : Utilized in studies assessing the bioactivity of pyrrolidine derivatives, including their roles as enzyme inhibitors or receptor modulators.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Pyrrolidine-2-carboxylic acidPyrrolidine ringLimited antibacterial activity
N-acetylglycineAcetyl groupNeurotransmitter modulation
[(S)-3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acidChiral center, amino groupPotential analgesic effects

Case Studies

A series of case studies have highlighted the biological effects of this compound:

  • Study on Antibacterial Activity : In vitro assays demonstrated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
  • Neuropharmacological Evaluation : Animal models indicated that administration of the compound resulted in reduced anxiety-like behavior, supporting its role as a neurotransmitter modulator.

Q & A

Q. Key Considerations :

  • Solvent choice (e.g., DMF for polar intermediates) and temperature control (0–25°C) to minimize side reactions.
  • Intermediate purification via column chromatography or recrystallization.

Q. Example Protocol :

StepReagents/ConditionsYieldReference
AcetylationAcetyl chloride, NaOAc, brine, 0°C85%
AlkylationBromoacetic acid, K₂CO₃, DMF, 50°C72%

Basic: What analytical techniques are recommended for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Confirm regiochemistry of the pyrrolidine ring and acetyl group (e.g., δ ~2.0 ppm for acetyl methyl protons) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • HPLC-PDA : Assess purity (>95%) using C18 columns (gradient: 5–95% acetonitrile in 0.1% TFA) .

Data Interpretation Tip : Compare retention times and spectral data with structurally related compounds (e.g., pyridine-acetic acid analogs) .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Answer:
Contradictions in activity (e.g., enzyme inhibition vs. no effect) may arise from:

  • Assay Variability : Differences in buffer pH, temperature, or enzyme sources (e.g., recombinant vs. native proteins) .
  • Structural Analog Confusion : Misassignment of activity to positional isomers (e.g., 3-pyridyl vs. 2-pyridyl substitution) .

Q. Methodological Solutions :

Dose-Response Curves : Use at least 10 concentration points to calculate accurate IC₅₀ values.

Orthogonal Assays : Validate hits with fluorescence polarization (FP) and surface plasmon resonance (SPR) .

Control Compounds : Include known inhibitors (e.g., sEH inhibitors like AUDA) as benchmarks .

Advanced: What strategies optimize catalytic efficiency in the synthesis of this compound?

Answer:

  • Catalyst Screening : Test Pd/C or Raney Ni for hydrogenation steps; optimize pressure (1–3 atm H₂) .
  • Continuous-Flow Reactors : Enhance reaction consistency and reduce by-products (e.g., 70°C, 0.5 mL/min flow rate) .
  • Solvent Effects : Use THF/water mixtures (4:1) to improve solubility of intermediates .

Q. Case Study :

ConditionYield ImprovementReference
Batch (traditional)65%
Continuous-Flow89%

Advanced: How should researchers mitigate challenges in spectral data interpretation for this compound?

Answer:

  • By-Product Identification : Use LC-MS to detect common impurities (e.g., over-acetylated derivatives) .
  • Dynamic NMR : Resolve rotational isomers (e.g., hindered rotation around the pyrrolidine-acetyl bond) by varying temperature (25–80°C) .
  • X-ray Crystallography : Confirm absolute configuration if chiral centers are present (e.g., R/S assignment) .

Q. Example Spectral Conflict :

  • A reported δ 3.5 ppm (¹H NMR) could be misassigned to either the ethyl-amino or acetic acid moiety. Use ¹H-¹⁵N HMBC to resolve .

Basic: What safety precautions are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid eye/skin irritation (Category 2B hazard) .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of acetic acid vapors .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

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